

Pirimicarb-d6 stability and degradation pathways

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An In-depth Technical Guide to the Stability and Degradation Pathways of Pirimicarb

A Note on **Pirimicarb-d6**: This guide focuses on the stability and degradation of the insecticide Pirimicarb. The term "**Pirimicarb-d6**" refers to a deuterated isotopic variant of Pirimicarb, which is primarily used as an internal standard for quantitative analysis by mass spectrometry. Its degradation pathways are not typically the subject of environmental studies. The data and pathways described herein pertain to the non-labeled, active ingredient, Pirimicarb, which is environmentally relevant.

Executive Summary

Pirimicarb is a selective carbamate insecticide used to control aphids in a wide range of agricultural crops.[1] Its environmental fate is governed by several degradation processes, including hydrolysis, photolysis, and microbial metabolism. The stability of Pirimicarb is highly dependent on environmental conditions such as pH, light exposure, and microbial activity. Hydrolysis of the carbamate ester is a primary degradation route, particularly under alkaline conditions.[2] Photodegradation in water and on plant surfaces is rapid, with half-lives often less than a day.[3] In soil, degradation is primarily microbial, with persistence varying from a few days to several weeks depending on soil type and conditions.[3][4] This document provides a comprehensive overview of these degradation pathways, summarizes key stability data, and details the experimental protocols used for their investigation.

Stability of Pirimicarb



The persistence of Pirimicarb in the environment is dictated by its susceptibility to abiotic and biotic degradation. The following tables summarize quantitative data on its stability across various matrices and conditions.

Table 2.1: Hydrolytic and Photolytic Stability of

Pirimicarb in Water

Condition	Matrix	рН	Temperatur e	Half-life (DT ₅₀)	Reference(s
Hydrolysis	Buffered Soln.	4	50°C	Stable (>5 days)	[5]
Hydrolysis	Buffered Soln.	7	50°C	Unstable	[5]
Hydrolysis	Buffered Soln.	9	50°C	Unstable	[5]
Aqueous Photolysis	Buffered Soln.	5	25°C	3.20 hours	[6]
Aqueous Photolysis	Buffered Soln.	7	25°C	2.28 hours	[6]
Aqueous Photolysis (UV)	Aqueous Soln.	5, 7, or 9	Not Spec.	< 1 day	[3]

Table 2.2: Stability and Dissipation of Pirimicarb in Soil and on Plants



Condition	Matrix	рН	Half-life (DT50)	Reference(s)
Aerobic Degradation	Soil	≥ 5	Up to 7 weeks	[4]
General Dissipation	Soil	Not Spec.	Several days to months	[3]
Foliar Dissipation	Plants (General)	Not Appl.	1 - 3 days	[4]
Foliar Dissipation	Pepper Varieties	Not Appl.	1.99 - 3.07 days	[7]

Degradation Pathways

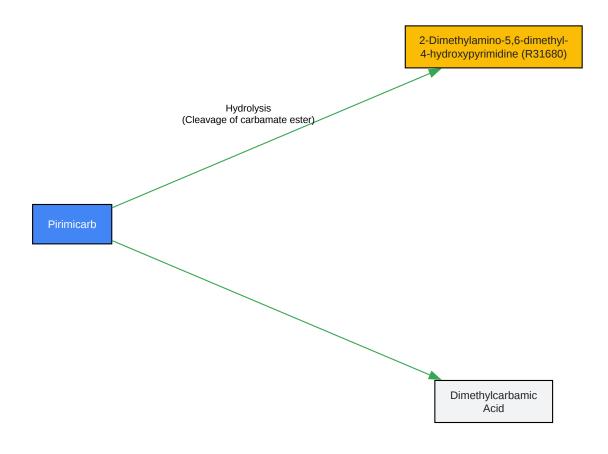
Pirimicarb degrades through several key pathways, leading to a range of transformation products. The primary mechanisms are hydrolysis of the carbamate ester, photo-induced oxidation and demethylation, and microbially-mediated degradation in soil.

Hydrolysis

Hydrolysis is a critical abiotic degradation pathway for Pirimicarb, especially in neutral to alkaline aqueous environments.[2] The primary hydrolytic event is the cleavage of the carbamate ester bond, yielding 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (a major metabolite also found in microbial degradation) and dimethylcarbamic acid.[2][8] Under acidic conditions, Pirimicarb is significantly more stable.[2]



Pirimicarb Hydrolysis Pathway



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Pirimicarb Hydrolysis Pathway

Photodegradation



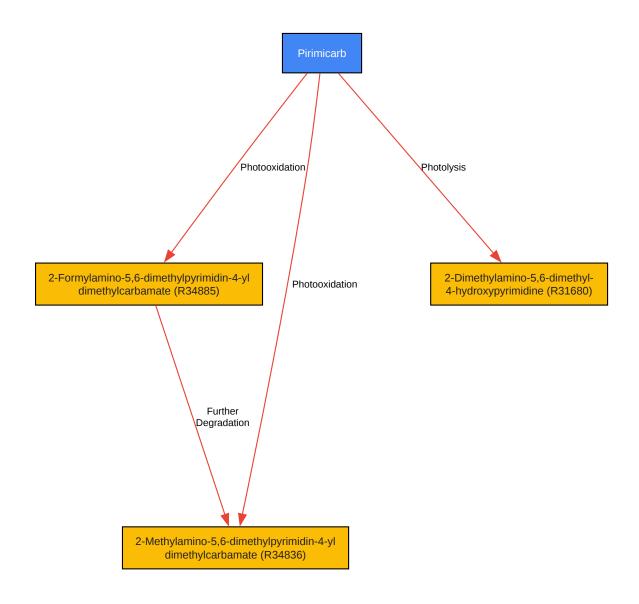




Pirimicarb is susceptible to rapid degradation upon exposure to UV light, both in aqueous solutions and on plant surfaces.[3][9] The photodegradation pathway is complex, involving photooxidation of the dimethylamino group. Key photoproducts include the N-formyl derivative (2-formylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate) and the N-desmethyl derivative (2-methylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate).[1][10][11] Further degradation can lead to the hydroxypyrimidine metabolite, which is also a product of hydrolysis and microbial degradation.[10]



Pirimicarb Photodegradation Pathway



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Pirimicarb Photodegradation Pathway

Metabolic Degradation





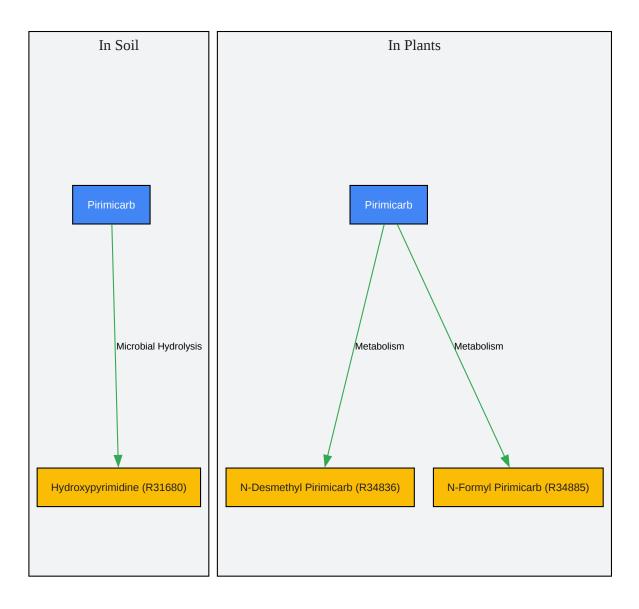


In soil, Pirimicarb is primarily degraded by microorganisms. The main pathway involves hydrolysis of the carbamate moiety, resulting in the formation of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine.[10] N-dealkylation of the 2-dimethylamino group has also been observed as a degradation route in soil.[4]

In plants, Pirimicarb is metabolized to its N-desmethyl and N-formyl (methylamino) analogues, which are also carbamates.[4][12][13] In mammals, metabolism involves hydrolysis of the carbamate group followed by demethylation, leading to hydroxylated pyrimidine metabolites excreted in urine.[3]



Pirimicarb Metabolic Pathways



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Pirimicarb Metabolic Pathways

Experimental Protocols



The investigation of Pirimicarb's stability and degradation follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (Following OECD Guideline 111)

This study determines the rate of abiotic hydrolysis as a function of pH.[6][14]

- Objective: To determine the hydrolysis rate and identify degradation products at environmentally relevant pH values (4, 7, and 9).[15]
- Methodology:
 - Preparation: Sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate) are prepared.[7]
 - Test Substance Application: A solution of Pirimicarb (radiolabeled or non-labeled) is added to the buffer solutions in sterile glass flasks. The concentration is kept low, typically not exceeding 0.01 M or half the saturation concentration.
 - Incubation: Samples are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, with further tests at lower temperatures).[5][7]
 - Sampling: Aliquots are taken at predefined intervals. The study duration is typically until
 90% degradation is observed or for a maximum of 30 days.[7]
 - Analysis: Samples are analyzed for the concentration of the parent Pirimicarb and its hydrolysis products using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.[5]
- Data Analysis: The degradation rate constants (k) and half-lives (DT₅₀) are calculated for each pH and temperature combination, typically assuming pseudo-first-order kinetics.[14]

Aerobic Soil Transformation Study (Following OECD Guideline 307)



This protocol is designed to evaluate the rate and pathway of aerobic degradation in soil.[10] [11]

- Objective: To determine the rate of transformation and identify major metabolites of Pirimicarb in different soil types under aerobic conditions.[3][4]
- Methodology:
 - Soil Selection: At least one or more fresh soil types are used, characterized by their texture, pH, organic carbon content, and microbial biomass.[11]
 - Test Substance Application: ¹⁴C-labeled Pirimicarb is typically used to facilitate mass balance determination. It is applied to soil samples at a concentration relevant to agricultural use.[11]
 - Incubation: The treated soil samples (approx. 50-200 g) are incubated in the dark in flow-through systems or biometers at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[4][8] A continuous stream of humidified air is passed through the system to maintain aerobic conditions.[11]
 - Trapping Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH), and other organic volatiles can be captured using traps like polyurethane foam or Tenax®.
 [3][11]
 - Sampling and Extraction: Duplicate soil samples are removed at intervals. The soil is
 extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover Pirimicarb and
 its transformation products.
 - Analysis: Extracts are analyzed by methods like HPLC with radiospectrometric detection or LC-MS/MS to identify and quantify the parent compound and metabolites. The amount of non-extractable (bound) residues and trapped ¹⁴CO₂ is also quantified.[11][16]
- Data Analysis: Degradation rates (DT₅₀ and DT₉₀) for Pirimicarb and formation/decline rates for major metabolites are calculated using kinetic modeling. A mass balance is established to account for all applied radioactivity.[8]

Photodegradation Study

Foundational & Exploratory

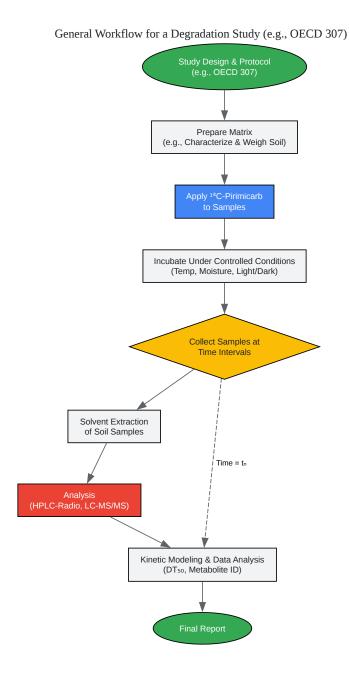




This study evaluates the degradation of Pirimicarb under simulated sunlight.

- Objective: To determine the photodegradation rate of Pirimicarb in aqueous solutions and identify photoproducts.
- Methodology:
 - Solution Preparation: Pirimicarb is dissolved in a sterile, buffered aqueous solution (e.g., pH 5, 7) in quartz tubes or reactors that are transparent to UV light.[9]
 - Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths <290 nm).[1][9] Control samples are kept in the dark at the same temperature to account for any non-photolytic degradation.[9]
 - Sampling: Aliquots are collected at various time points during irradiation.
 - Analysis: The concentration of Pirimicarb and its photoproducts is determined using HPLC or LC-MS.[17]
- Data Analysis: The quantum yield and environmental half-life are calculated based on the rate of disappearance of the parent compound.





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General Workflow for a Degradation Study



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